molecular formula C5H10Br2ClN B6183653 2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride CAS No. 2624142-27-2

2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride

Cat. No. B6183653
CAS RN: 2624142-27-2
M. Wt: 279.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Dibromocyclopropyl)ethan-1-amine hydrochloride, also known as 2-DBCPEH, is a synthetic compound that is widely used in a variety of scientific research applications. It is a colorless, odourless, and water-soluble solid that is derived from 2-bromocyclopropyl ethan-1-amine and hydrochloric acid. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. 2-DBCPEH has a wide range of applications in scientific research due to its unique properties and ability to act as a catalyst in various reactions.

Scientific Research Applications

2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride is widely used in scientific research applications due to its unique properties and ability to act as a catalyst in various reactions. It is used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of peptides and proteins, in the preparation of polymers and biopolymers, and in the synthesis of organometallic compounds. Additionally, 2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride is used in the synthesis of fluorescent dyes and in the synthesis of organic compounds.

Mechanism of Action

2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride acts as a catalyst in various reactions due to its ability to form a reactive intermediate. The intermediate is formed by the reaction of the hydrochloric acid and the 2-bromocyclopropyl ethan-1-amine, which results in the formation of the 2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride hydrochloride. The hydrochloride then reacts with the substrate, resulting in the formation of the desired product.
Biochemical and Physiological Effects
2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride has no known biochemical or physiological effects in humans. It is not known to be toxic or to have any adverse effects on the human body.

Advantages and Limitations for Lab Experiments

2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride is a versatile compound that is widely used in scientific research applications. It is highly soluble in water, which makes it ideal for use in a variety of laboratory experiments. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that 2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride can be toxic if it is not handled properly. It is also important to note that it is highly reactive and can react with other compounds, which can lead to unwanted side reactions.

Future Directions

2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride has a wide range of potential applications in scientific research, and there are many potential future directions for its use. One potential future direction is the use of 2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Additionally, it could be used in the synthesis of peptides and proteins, in the preparation of polymers and biopolymers, and in the synthesis of organometallic compounds. Furthermore, 2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride could be used in the synthesis of fluorescent dyes and in the synthesis of organic compounds. Finally, 2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride could be used in the synthesis of materials for use in medical devices and implants.

Synthesis Methods

2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride is synthesized from 2-bromocyclopropyl ethan-1-amine and hydrochloric acid. The reaction is carried out in an inert atmosphere, typically in a sealed vessel, at temperatures between 0 and 50 °C. The reaction is very exothermic and produces a white solid that is 2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride hydrochloride. The product can then be purified by recrystallization or chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride involves the reaction of 2,2-dibromocyclopropane with ethylenediamine followed by hydrochloric acid treatment.", "Starting Materials": [ "2,2-dibromocyclopropane", "ethylenediamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2,2-dibromocyclopropane is reacted with excess ethylenediamine in a solvent such as ethanol or methanol at room temperature for several hours.", "Step 2: The resulting product, 2-(2,2-dibromocyclopropyl)ethan-1-amine, is isolated by filtration or extraction.", "Step 3: The amine product is then treated with hydrochloric acid to form the hydrochloride salt, which can be isolated by filtration or precipitation." ] }

CAS RN

2624142-27-2

Product Name

2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride

Molecular Formula

C5H10Br2ClN

Molecular Weight

279.4

Purity

95

Origin of Product

United States

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